molecular formula C7H6IN5O3 B15362386 Methyl (3-iodo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate

Methyl (3-iodo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate

Cat. No.: B15362386
M. Wt: 335.06 g/mol
InChI Key: IWQWNBPUZOVICS-UHFFFAOYSA-N
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Description

Methyl (3-iodo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate is a pyrazolo-pyrimidine derivative characterized by a 7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine core substituted with an iodine atom at position 3 and a methyl carbamate group at position 3.

Properties

Molecular Formula

C7H6IN5O3

Molecular Weight

335.06 g/mol

IUPAC Name

methyl N-(3-iodo-7-oxo-2,6-dihydropyrazolo[4,3-d]pyrimidin-5-yl)carbamate

InChI

InChI=1S/C7H6IN5O3/c1-16-7(15)11-6-9-2-3(5(14)10-6)12-13-4(2)8/h1H3,(H,12,13)(H2,9,10,11,14,15)

InChI Key

IWQWNBPUZOVICS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(NN=C2C(=O)N1)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Modifications: Substituent Effects

The pyrazolo[4,3-d]pyrimidine scaffold is common in medicinal chemistry. Variations in substituents significantly influence physicochemical and biological properties. Key analogs include:

Table 1: Substituent Profiles of Selected Pyrazolo-Pyrimidine Derivatives
Compound Name Substituents (Positions) Molecular Weight Key Functional Groups
Target Compound 3-Iodo, 5-methyl carbamate ~377.1* Iodo, carbamate
NPD-3203 3-Isopropyl, 4-benzonitrile 280.12 Isopropyl, benzonitrile
NPD-3305 3-Isopropyl, 4-methyl benzoate 299.11 Isopropyl, ester
NPD-3489 3-Isopropyl, 4-carboxylic acid 299.11 Isopropyl, carboxylic acid
Sildenafil Impurity D 3-Propyl, 4-ethoxy sulfonic acid ~520.7 Propyl, sulfonic acid, ethoxy
5-Butylamino-6-(4-fluorophenyl) derivative 3-Carbonitrile, 6-(4-fluorophenyl) ~404.4* Carbonitrile, fluorophenyl

*Calculated based on molecular formula.

  • Iodo Substitution : The iodine atom in the target compound enhances molecular weight and polarizability compared to alkyl groups (e.g., isopropyl in NPD-3203). This may influence binding affinity in enzyme inhibition studies due to halogen bonding .
  • Carbamate vs. Ester/Carboxylic Acid : The methyl carbamate group at position 5 provides moderate polarity, differing from the more hydrophilic carboxylic acid (NPD-3489) or hydrophobic ester (NPD-3305) .

Pharmacological Activity Insights

  • Antitrypanosomal Activity: Analogs like NPD-3203 and NPD-3305 exhibit potent antitrypanosomal effects (IC₅₀ < 1 µM) . The target compound’s iodine substituent may enhance parasite membrane penetration but requires empirical validation.
  • Phosphodiesterase (PDE) Inhibition : Sildenafil derivatives (e.g., Impurity D ) target PDE4. The absence of a sulfonamide-piperazine moiety in the target compound suggests divergent biological targets.
Table 2: Spectroscopic and Chromatographic Comparisons
Compound Name LC-MS Retention Time (min) HR-MS [M+H]+ (Found) Purity (%)
Target Compound Not reported Not reported Not reported
NPD-3203 3.69 280.1182 >99
NPD-3489 3.16 299.1101 99
Sildenafil Impurity D Not reported ~521.1 (calc.) >95
  • Synthetic Challenges : The target compound’s iodine atom may complicate synthesis due to steric hindrance, contrasting with the straightforward alkylation methods used for NPD-3203 .

Key Structural and Functional Divergences

  • Electronic Effects : The electron-withdrawing iodine atom in the target compound may reduce nucleophilicity at the pyrimidine ring compared to alkyl-substituted analogs .

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